![molecular formula C26H25F3N6O5 B1665683 Alatrofloxacin CAS No. 146961-76-4](/img/structure/B1665683.png)
Alatrofloxacin
Übersicht
Beschreibung
Alatrofloxacin is a fluoroquinolone antibiotic developed by Pfizer. It is delivered as a mesylate salt and is a prodrug of trovafloxacin. This compound was primarily used to treat a variety of bacterial infections. it was withdrawn from the U.S. market in 2001 due to concerns about hepatotoxicity, which could lead to severe liver damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alatrofloxacin is synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of a bicyclic core structure, which is characteristic of fluoroquinolones.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and efficacy of the final product. The synthesis is followed by purification steps to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Alatrofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Surgical Prophylaxis
One of the primary applications of alatrofloxacin was in surgical prophylaxis. A multicenter, double-blind trial compared a single intravenous dose of this compound to cefotetan in patients undergoing elective colorectal surgery. The study found that this compound was as effective as cefotetan in preventing postoperative infections, with similar rates of primary wound infections (21% for this compound vs. 18% for cefotetan) and comparable safety profiles .
Treatment of Severe Infections
This compound was indicated for various severe infections, including:
- Nosocomial Pneumonia : Effective against pathogens like Escherichia coli and Pseudomonas aeruginosa.
- Community-Acquired Pneumonia : Targeting bacteria such as Streptococcus pneumoniae and Haemophilus influenzae.
- Complicated Intra-Abdominal Infections : Including post-surgical infections caused by a range of bacteria.
- Skin and Soft Tissue Infections : Particularly diabetic foot infections caused by Staphylococcus aureus and other resistant strains .
Pharmacokinetics
- Administration : Administered intravenously, this compound is rapidly converted to trovafloxacin.
- Half-Life : The elimination half-life of trovafloxacin is approximately 9 to 12 hours.
- Distribution : It has a high volume of distribution, allowing effective penetration into tissues .
Efficacy in Clinical Trials
A notable study assessed the efficacy of this compound in patients with severe infections. The results indicated that it was effective in treating infections resistant to other antibiotics, showcasing its potential in managing complex cases where traditional therapies failed .
Adverse Effects
While generally well-tolerated, there were reports of thrombocytopenia (low platelet count) associated with this compound therapy in clinical trials, occurring in less than 1% of patients. Monitoring for signs of bleeding is recommended during treatment .
Data Summary Table
Application Area | Bacterial Targets | Study Findings |
---|---|---|
Surgical Prophylaxis | E. coli, Pseudomonas aeruginosa | Comparable efficacy to cefotetan |
Nosocomial Pneumonia | Staphylococcus aureus, Haemophilus influenzae | Effective against resistant strains |
Community-Acquired Pneumonia | Streptococcus pneumoniae, Klebsiella pneumoniae | Effective treatment option |
Complicated Intra-Abdominal Infections | Various anaerobes and aerobes | Demonstrated efficacy in clinical trials |
Skin and Soft Tissue Infections | Staphylococcus aureus, E. coli | Effective against diabetic foot infections |
Wirkmechanismus
Alatrofloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death .
Vergleich Mit ähnlichen Verbindungen
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria
Uniqueness of Alatrofloxacin: this compound is unique due to its prodrug nature, which allows it to be administered intravenously and then converted to the active form, trovafloxacin, in the body. This property provides advantages in terms of drug delivery and efficacy .
Biologische Aktivität
Alatrofloxacin is a prodrug of trovafloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy against various pathogens, safety profile, and relevant case studies.
1. Pharmacokinetics
This compound is rapidly converted to its active form, trovafloxacin, following intravenous administration. The pharmacokinetic parameters reveal that:
- Conversion Rate : this compound is not detectable in plasma after infusion, indicating swift conversion to trovafloxacin .
- Serum Concentrations : Maximum serum concentrations of trovafloxacin were observed at the end of infusions, with mean maximum plasma concentrations correlating with dosage (0.4 to 4.3 mg/L for doses of 30 to 300 mg) .
- Half-Life : The elimination half-life of trovafloxacin ranges from 10 to 12.3 hours across different doses, showing dose independence .
Table 1: Pharmacokinetic Parameters of this compound
Dose (mg) | Mean Cmax (mg/L) | Half-Life (h) | Recovery as Unchanged Trovafloxacin (%) |
---|---|---|---|
30 | 0.4 | 10.4 | ~10 |
100 | 1.8 | 12.3 | ~10 |
200 | 2.3 | 10.8 | ~10 |
300 | 4.3 | - | ~10 |
2. Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a variety of pathogens:
- Gram-Positive Bacteria : It shows excellent efficacy against strains such as Streptococcus pneumoniae and other penicillin-susceptible and resistant strains .
- Anaerobes : The drug's activity against anaerobic bacteria surpasses that of older quinolones like ciprofloxacin .
- Clinical Trials : In a study comparing this compound with cefotetan for surgical prophylaxis in colorectal surgery, both drugs demonstrated similar efficacy in preventing postoperative infections (72% success rate) .
Table 2: Antimicrobial Spectrum of this compound
Pathogen Type | Activity Level |
---|---|
Gram-Positive | Excellent |
Gram-Negative | Good |
Anaerobes | Superior to older quinolones |
3. Safety Profile
The safety profile of this compound has been evaluated in various studies:
- Adverse Effects : Clinical trials report no significant adverse reactions associated with intravenous administration .
- Case Reports : A notable case highlighted severe thrombocytopenia during this compound therapy in a patient, indicating potential hematological side effects that warrant monitoring .
4. Case Studies and Clinical Findings
Several case studies provide insights into the clinical application and outcomes associated with this compound:
- In a multicenter trial involving elective colorectal surgery, this compound was administered as a single intravenous dose prior to surgery. The results showed no significant difference in infection rates compared to cefotetan, establishing its role in surgical prophylaxis .
- Another study assessed the pharmacokinetics in children and infants, demonstrating rapid conversion to trovafloxacin and good tolerability without significant adverse effects .
5. Conclusion
This compound represents a valuable addition to the fluoroquinolone class of antibiotics due to its rapid conversion to the active form, broad-spectrum antimicrobial activity, and favorable safety profile. Ongoing research and clinical evaluations continue to elucidate its potential applications in various therapeutic settings.
Eigenschaften
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPPAMZDFLUHD-LZGARRQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057893 | |
Record name | Alatrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-76-4 | |
Record name | Alatrofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alatrofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09335 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alatrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALATROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.